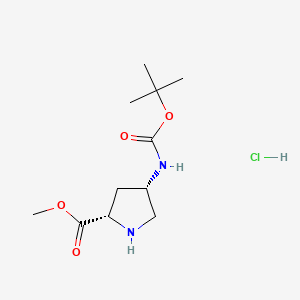
3-(4,5-Dimethyl-2-furyl)propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-2-furyl)propenoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, characterized by the presence of a propenoic acid group attached to a dimethyl-substituted furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-furyl)propenoic acid typically involves the reaction of 4,5-dimethyl-2-furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4,5-Dimethyl-2-furyl)propenoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of 3-(4,5-Dimethyl-2-furyl)propanoic acid.
Reduction: Formation of 3-(4,5-Dimethyl-2-furyl)propanol.
Substitution: Formation of halogenated derivatives such as 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid.
科学的研究の応用
3-(4,5-Dimethyl-2-furyl)propenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(4,5-Dimethyl-2-furyl)propenoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4,5-Dimethyl-2-furyl)propanoic acid
- 3-(4,5-Dimethyl-2-furyl)propanol
- 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid
Uniqueness
3-(4,5-Dimethyl-2-furyl)propenoic acid is unique due to its specific substitution pattern on the furan ring and the presence of the propenoic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
129800-02-8 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11) |
InChIキー |
VZSIVARMUCXBMB-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=C1)C=CC(=O)O)C |
正規SMILES |
CC1=C(OC(=C1)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)








